molecular formula C14H17NO4 B12878685 5-(Hexyloxy)-2-nitro-1-benzofuran CAS No. 56897-17-7

5-(Hexyloxy)-2-nitro-1-benzofuran

Cat. No.: B12878685
CAS No.: 56897-17-7
M. Wt: 263.29 g/mol
InChI Key: YJFFGJSJGNQUCR-UHFFFAOYSA-N
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Description

5-(Hexyloxy)-2-nitrobenzofuran: is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a hexyloxy group and a nitro group on the benzofuran ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)-2-nitrobenzofuran typically involves the following steps:

    Alkylation: The hexyloxy group is introduced via alkylation reactions. This can be done using hexyl bromide (C₆H₁₃Br) in the presence of a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods: Industrial production of 5-(Hexyloxy)-2-nitrobenzofuran may involve large-scale nitration and alkylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: Formation of 5-(Hexyloxy)-2-aminobenzofuran.

    Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biological Probes: Utilized in the development of fluorescent probes for biological imaging.

Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 5-(Methoxy)-2-nitrobenzofuran
  • 5-(Ethoxy)-2-nitrobenzofuran
  • 5-(Butoxy)-2-nitrobenzofuran

Comparison:

  • Uniqueness: The hexyloxy group in 5-(Hexyloxy)-2-nitrobenzofuran imparts higher lipophilicity compared to shorter alkoxy chains, potentially enhancing its biological activity and membrane permeability.
  • Chemical Properties: The length of the alkoxy chain affects the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

56897-17-7

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

5-hexoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C14H17NO4/c1-2-3-4-5-8-18-12-6-7-13-11(9-12)10-14(19-13)15(16)17/h6-7,9-10H,2-5,8H2,1H3

InChI Key

YJFFGJSJGNQUCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

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